[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone
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Overview
Description
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone is a complex organic compound that features a unique combination of a pyrrolidine ring, an indole moiety, and a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable indole derivative and a halogenated pyrrolidine intermediate.
Final Assembly: The final step involves the formation of the methanone linkage, typically through a condensation reaction between the amino group on the pyrrolidine ring and a carbonyl-containing indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Substitution: Halogenated derivatives, nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone can be compared with other similar compounds, such as:
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-5-yl)methanone: Differing by the position of the indole moiety, which may affect its biological activity and chemical reactivity.
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-7-yl)methanone: Another positional isomer with potential differences in its properties and applications.
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)ethanone: Featuring an ethanone linkage instead of a methanone, which may influence its chemical behavior and biological effects.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-14-9-19(8-13(14)10-1-2-10)16(20)12-4-3-11-5-6-18-15(11)7-12/h3-7,10,13-14,18H,1-2,8-9,17H2/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEBFFWYHUXXNC-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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